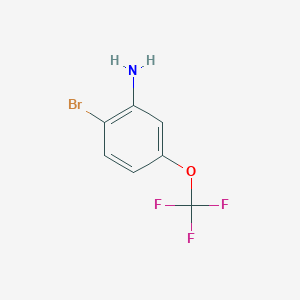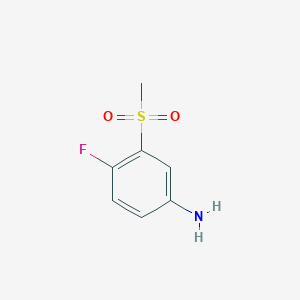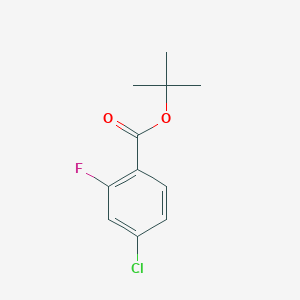
tert-Butyl 4-chloro-2-fluorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“tert-Butyl 4-chloro-2-fluorobenzoate” is a chemical compound with the molecular formula C11H12ClFO2 . It has a molecular weight of 230.66 .
Molecular Structure Analysis
The molecular structure of “tert-Butyl 4-chloro-2-fluorobenzoate” consists of 11 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, and 2 oxygen atoms . The InChI code for this compound is 1S/C11H12ClFO2/c1-11(2,3)15-10(14)8-5-4-7(12)6-9(8)13/h4-6H,1-3H3 .Physical And Chemical Properties Analysis
“tert-Butyl 4-chloro-2-fluorobenzoate” has a density of 1.2±0.1 g/cm3, a boiling point of 266.3±20.0 °C at 760 mmHg, and a flash point of 95.7±10.9 °C . It has a molar refractivity of 56.8±0.3 cm3, a polar surface area of 26 Å2, and a molar volume of 193.1±3.0 cm3 .Applications De Recherche Scientifique
Regioselective Ortho-Lithiation
- Application : Regioselective ortho-lithiation of fluoroarenes, like tert-Butyl 4-chloro-2-fluorobenzoate, is used for deprotonation, leading to the formation of various benzoic acids. This process is significant in organic synthesis and chemical research (Mongin & Schlosser, 1996).
Synthesis and Characterization of Piperazine Derivatives
- Application : The compound has been used in the synthesis of new piperazine derivatives, which are characterized for their physical and chemical properties. These derivatives are then explored for various biological activities (Sanjeevarayappa et al., 2015).
Development of Poly(Arylene Ether Ketone)s
- Application : Tert-Butyl 4-chloro-2-fluorobenzoate is used in synthesizing high molecular weight poly(arylene ether ketone)s. These polymers have potential applications due to their physical, thermal, mechanical, and adhesion properties, which are crucial in materials science (Yıldız et al., 2001).
Radiolabeling for Medical Imaging
- Application : In radiopharmaceutical chemistry, derivatives of tert-Butyl 4-chloro-2-fluorobenzoate are used for synthesizing radiolabeled compounds, useful in medical imaging techniques like Positron Emission Tomography (PET) (Al-Darwich et al., 1996).
Synthesis of Lanthanoid Complexes
- Application : The compound is involved in the synthesis of lanthanoid complexes, contributing to research in inorganic chemistry and material science. These complexes are studied for their complexation properties and potential applications (Atanassova et al., 2014).
Alternative Catalytic Reactions
- Application : Tert-Butyl perbenzoate, a related compound, is used as a substitute in catalytic reactions, specifically the Fujiwara-Moritani reaction, highlighting its role in facilitating milder reaction conditions in organic synthesis (Liu & Hii, 2011).
Fluorescent Dye Development
- Application : Derivatives of tert-Butyl 4-chloro-2-fluorobenzoate have been used in the development of novel fluorescent dyes. These dyes exhibit unique properties like fluorescence quenching and are studied for various applications (Gawinecki et al., 1993).
Development of Boron Compounds
- Application : The compound is utilized in the synthesis of boron derivatives from Schiff bases. These derivatives are explored for their fluorescent properties, cytotoxicity, and potential in bioimaging (Ibarra-Rodrı Guez et al., 2017).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations such as avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Propriétés
IUPAC Name |
tert-butyl 4-chloro-2-fluorobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClFO2/c1-11(2,3)15-10(14)8-5-4-7(12)6-9(8)13/h4-6H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVGOSBIYTOJPTI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=C(C=C1)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClFO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70650490 |
Source


|
| Record name | tert-Butyl 4-chloro-2-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70650490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-chloro-2-fluorobenzoate | |
CAS RN |
941294-14-0 |
Source


|
| Record name | tert-Butyl 4-chloro-2-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70650490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

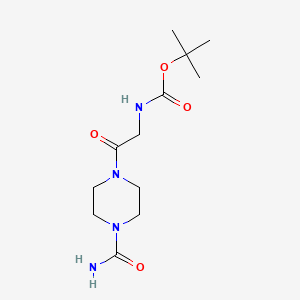
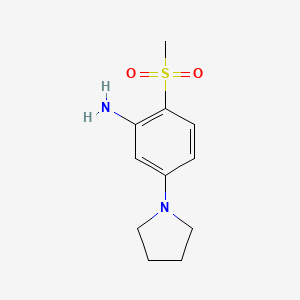
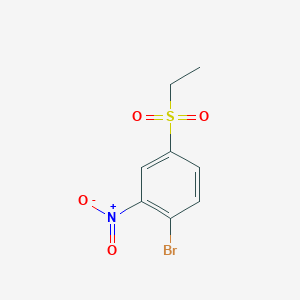
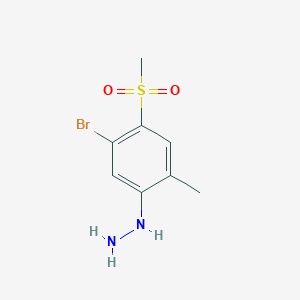
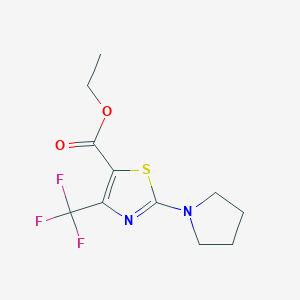
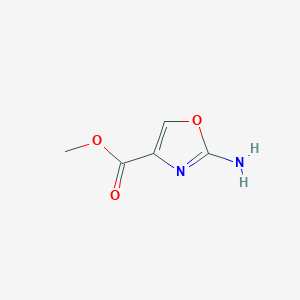
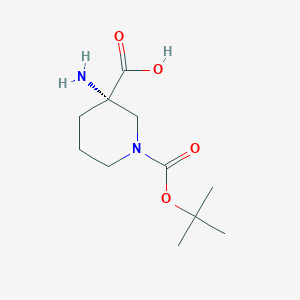
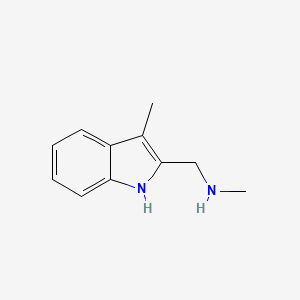
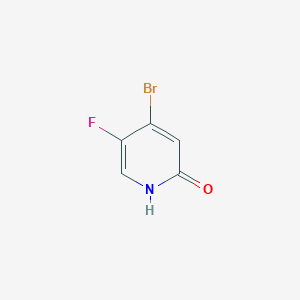
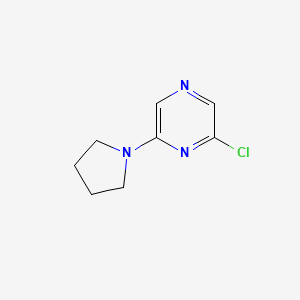
![Pyrido[2,3-b]pyrazine-2-carboxylic Acid](/img/structure/B1346415.png)
![4'-(Bromomethyl)-3'-chloro-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B1346418.png)
